Adenosine,N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-
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Overview
Description
Adenosine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy- is a synthetic nucleoside analog. This compound is structurally related to adenosine, a naturally occurring nucleoside that plays a crucial role in various biological processes, including energy transfer and signal transduction. The modification of adenosine with benzoyl and bis(4-methoxyphenyl)phenylmethyl groups enhances its stability and alters its biological activity, making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy- typically involves multiple steps:
Starting Material: The synthesis begins with 2’-deoxyadenosine as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl (TBDMS) or dimethoxytrityl (DMT) groups to prevent unwanted reactions.
Benzoylation: The amino group at the 6-position of the adenine ring is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Introduction of Bis(4-methoxyphenyl)phenylmethyl Group: The 5’-hydroxyl group is then reacted with bis(4-methoxyphenyl)phenylmethyl chloride in the presence of a base to introduce the protecting group.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Adenosine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or bis(4-methoxyphenyl)phenylmethyl groups using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Adenosine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: Studied for its potential role in modulating biological processes such as DNA replication and repair.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of diagnostic assays and as a reagent in biochemical research
Mechanism of Action
The mechanism of action of adenosine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy- involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound may also interact with specific enzymes and receptors, modulating their activity and affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Adenosine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-: Similar structure but with a 2’-deoxy modification.
Cytidine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-: Similar structure but based on cytidine instead of adenosine
Uniqueness
Adenosine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy- is unique due to its specific modifications, which enhance its stability and alter its biological activity. These modifications make it particularly useful in applications where increased stability and specific interactions with biological targets are desired .
Properties
CAS No. |
84138-86-3 |
---|---|
Molecular Formula |
C38H35N5O6 |
Molecular Weight |
657.7 g/mol |
IUPAC Name |
N-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C38H35N5O6/c1-46-31-20-12-19-29(33(31)47-2)38(26-15-8-4-9-16-26,27-17-10-5-11-18-27)48-22-28-21-30(44)37(49-28)43-24-41-32-34(39-23-40-35(32)43)42-36(45)25-13-6-3-7-14-25/h3-20,23-24,28,30,37,44H,21-22H2,1-2H3,(H,39,40,42,45)/t28-,30+,37+/m0/s1 |
InChI Key |
NXZMOBIYGCOVFG-RITSTGFBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C[C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4CC(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |
Origin of Product |
United States |
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